

Application Notes and Protocols for PF-06761281 in In Vivo Mouse Models

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Compound of Interest					
Compound Name:	PF-06761281				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of **PF-06761281**, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). This document outlines the mechanism of action, detailed experimental protocols for use in mouse models of metabolic disease, and a summary of key quantitative data. The provided protocols are based on established methodologies and will be valuable for researchers investigating the therapeutic potential of NaCT inhibition.

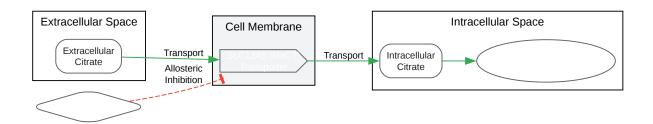
Introduction

PF-06761281 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). NaCT is responsible for the transport of citrate from the extracellular space into cells, particularly in the liver and brain. By inhibiting this transporter, **PF-06761281** modulates cellular citrate levels, which are crucial for various metabolic pathways, including fatty acid synthesis and glycolysis. Inhibition of NaCT has been proposed as a therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1] **PF-06761281** is an optimized successor to an earlier inhibitor, PF-06649298, exhibiting greater potency and a suitable pharmacokinetic profile for in vivo studies.[1][2]



Mechanism of Action

PF-06761281 functions as a state-dependent, allosteric inhibitor of the SLC13A5 transporter.[3] Its inhibitory potency is influenced by the concentration of citrate, suggesting an interaction with the transporter that is dependent on the substrate-bound state. By blocking the uptake of extracellular citrate into hepatocytes, **PF-06761281** is expected to reduce the intracellular citrate pool available for lipogenesis and other metabolic processes.



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Figure 1: Mechanism of Action of PF-06761281.

Data Presentation: In Vivo Dosage and Efficacy

While specific dosage details for **PF-06761281** are part of dose-ranging studies, a closely related predecessor compound, PF-06649298, has been studied extensively.[4] **PF-06761281** is noted to be a more potent inhibitor.[1][2] The following table summarizes the available quantitative data for both compounds to guide study design.



Compound	Dosage	Administrat ion Route	Mouse Model	Key Findings	Reference
PF-06761281	Dose- dependent	Not explicitly stated	C57BL/6 mice	Inhibition of [14C]citrate uptake in liver and kidney; modest reduction in plasma glucose.	Huard et al., 2016[1][2]
PF-06649298	250 mg/kg BID	Oral gavage	Diet-Induced Obese (DIO) C57BL/6 mice	Reversed glucose intolerance, trend towards lower hepatic triglycerides and diacylglycerid es.	Huard et al., 2015[4]

Experimental Protocols

The following protocols are based on studies with **PF-06761281** and its predecessor, PF-06649298, in mouse models of diet-induced obesity.

Animal Models

- Strain: C57BL/6J mice are a commonly used strain for developing diet-induced obesity and metabolic syndrome.[5]
- Diet-Induced Obesity (DIO) Model:
 - Mice are fed a high-fat diet (HFD), typically with 60% of calories from fat (e.g., Research Diets D12492), for a period of 13-22 weeks to induce obesity and insulin resistance.[4][5]



- Control mice are fed a standard low-fat diet (LFD), with approximately 10% of calories from fat (e.g., Research Diets D12450B).[5]
- Body weight and food intake should be monitored regularly.

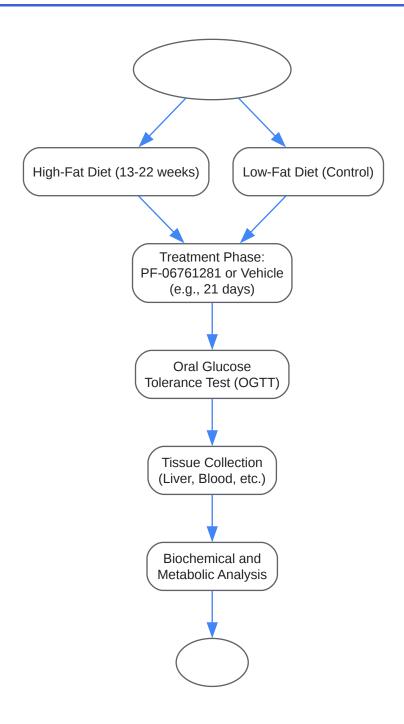
Drug Preparation and Administration

- Formulation: While the specific vehicle for PF-06761281 is not detailed in the available
 literature, a common vehicle for oral gavage of similar small molecules is a suspension in a
 solution such as 0.5% methylcellulose or a mixture of polyethylene glycol, and water. It is
 recommended to perform vehicle formulation and stability studies prior to in vivo
 administration.
- Administration: Oral gavage is the suggested route of administration.[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **PF-06761281** in a DIO mouse model.





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Figure 2: Experimental workflow for in vivo studies.

Key Efficacy Endpoints

An OGTT is a crucial experiment to assess how the compound affects glucose metabolism.

• Fasting: Mice should be fasted overnight (approximately 16 hours) before the test.[4]



- Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
- Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
- Blood Glucose Monitoring: Blood glucose levels are measured at several time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
- Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.

This experiment directly measures the pharmacodynamic effect of PF-06761281 on its target.

- Radiotracer Administration: A bolus of [14C]-labeled citrate is administered to the mice.
- Tissue Harvesting: At a specified time point after administration, tissues of interest (e.g., liver, kidney) are harvested.
- Scintillation Counting: The amount of radioactivity in the tissues is quantified using a scintillation counter to determine the extent of citrate uptake.
- Comparison: The uptake in PF-06761281-treated animals is compared to that in vehicle-treated controls. A dose-dependent inhibition of uptake is expected.[2]
- Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and other relevant metabolites should be measured.
- Liver Lipid Analysis: Hepatic triglycerides and diacylglycerides can be quantified to assess the compound's effect on liver steatosis.

Conclusion

PF-06761281 is a promising tool for investigating the role of SLC13A5 in metabolic diseases. The protocols outlined in these application notes provide a solid foundation for conducting in vivo efficacy studies in mouse models. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions. Careful adherence to established methodologies will ensure the generation of robust and reproducible data.



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